(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one
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Overview
Description
(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one is an organic compound with a complex structure that includes a cyclopropyl group, a dimethylphenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one typically involves multiple steps, including the formation of the cyclopropyl group and the attachment of the phenoxy and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with effects on various biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-1-cyclopropyl-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}prop-2-en-1-one include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C22H24O3/c1-15-5-4-6-21(16(15)2)25-14-19-13-17(8-12-22(19)24-3)7-11-20(23)18-9-10-18/h4-8,11-13,18H,9-10,14H2,1-3H3/b11-7+ |
InChI Key |
UVZFNHFQQFFSQV-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3CC3)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3CC3)OC)C |
Origin of Product |
United States |
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